Azumolene Sodium Salt

Catalog No.
S14392343
CAS No.
M.F
C13H8BrN4NaO3
M. Wt
371.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azumolene Sodium Salt

Product Name

Azumolene Sodium Salt

IUPAC Name

sodium;1-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione

Molecular Formula

C13H8BrN4NaO3

Molecular Weight

371.12 g/mol

InChI

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6-;

InChI Key

PHJRJPWBPXLNAJ-NKBLJONXSA-M

Canonical SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+]

Isomeric SMILES

C1C(=O)[N-]C(=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+]

Azumolene Sodium Salt, chemically known as 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione, is a crystalline compound with the molecular formula C₁₃H₈BrN₄O₃·Na and a molecular weight of approximately 371.1 g/mol. It is a sodium salt of azumolene and is recognized for its enhanced water solubility compared to its analog, dantrolene sodium. Azumolene is primarily utilized as a muscle relaxant, particularly in the management of malignant hyperthermia crises induced by certain anesthetics or muscle relaxants in susceptible individuals .

Starting from 4-bromobenzaldehyde and glycine. The key steps typically include:

  • Formation of the Oxazole Ring: The initial reaction involves the condensation of 4-bromobenzaldehyde with glycine to form an oxazole derivative.
  • Formation of Imidazolidinedione: This intermediate undergoes further reactions to yield the imidazolidinedione structure, which is crucial for its biological activity.
  • Sodium Salt Formation: The final step involves neutralization with sodium hydroxide to produce the sodium salt form, enhancing its solubility and stability .

Azumolene exhibits significant pharmacological properties as a muscle relaxant by inhibiting calcium release from the sarcoplasmic reticulum in skeletal muscles. It acts on ryanodine receptors (RYR1 and RYR3), reducing calcium sensitivity and channel activation, thereby alleviating muscle contraction during malignant hyperthermia episodes. Studies have shown that azumolene is equipotent to dantrolene in preventing clinical manifestations associated with malignant hyperthermia, making it an effective therapeutic alternative .

The synthesis of Azumolene Sodium Salt can be summarized as follows:

  • Reagents Required:
    • 4-bromobenzaldehyde
    • Glycine
    • Sodium hydroxide
    • Solvents (e.g., ethanol or methanol)
  • Procedure:
    • Mix 4-bromobenzaldehyde with glycine under controlled conditions to form the oxazole intermediate.
    • Subject this intermediate to cyclization reactions to form the imidazolidinedione structure.
    • Finally, treat with sodium hydroxide to produce Azumolene Sodium Salt.

This method ensures a high yield of the product while maintaining its structural integrity .

Azumolene Sodium Salt is primarily applied in:

  • Clinical Settings: As a muscle relaxant during surgeries, particularly for patients at risk of malignant hyperthermia.
  • Research: In studies investigating calcium signaling pathways and muscle physiology.
  • Pharmaceutical Development: As a lead compound for developing new muscle relaxants with improved solubility and efficacy profiles .

Research indicates that Azumolene interacts specifically with ryanodine receptors, inhibiting store-operated calcium entry mechanisms. This interaction is crucial for its function as a muscle relaxant. Studies have demonstrated that azumolene effectively reduces calcium release in response to agents like caffeine and ryanodine, which are known to activate ryanodine receptors .

Additionally, azumolene's high water solubility enhances its bioavailability compared to dantrolene, potentially leading to faster onset of action during clinical emergencies .

Azumolene shares structural and functional similarities with several other compounds used in similar therapeutic contexts. Below are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
Dantrolene SodiumContains a para-nitrophenyl groupLess water-soluble than azumolene
RyanodineAlkaloid affecting ryanodine receptorsNatural product; broader action profile
ChlorzoxazoneA different class of muscle relaxantsPrimarily used for pain relief
BaclofenGABA-B receptor agonistDifferent mechanism; used for spasticity

Azumolene's unique feature lies in its significantly higher water solubility (approximately 30-fold greater than dantrolene), which enhances its clinical utility in emergency situations involving malignant hyperthermia .

Hydrogen Bond Acceptor Count

6

Exact Mass

369.96775 g/mol

Monoisotopic Mass

369.96775 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types